molecular formula C11H12N2O B053671 1,5,6-Trimethylbenzimidazole-2-carbaldehyde CAS No. 123511-07-9

1,5,6-Trimethylbenzimidazole-2-carbaldehyde

Cat. No.: B053671
CAS No.: 123511-07-9
M. Wt: 188.23 g/mol
InChI Key: SVEQBWBWFQRPGB-UHFFFAOYSA-N
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Description

1,5,6-Trimethylbenzimidazole-2-carbaldehyde is a high-purity chemical building block designed for research and development applications, strictly for research use only and not for diagnostic or therapeutic purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its role in pharmaceuticals with diverse biological activities . This particular compound, functionalized with both methyl groups and an aldehyde, is a versatile intermediate for synthesizing novel chemical entities. The aldehyde group at the 2-position is a key reactive site, allowing for further derivatization via condensation reactions to form Schiff bases, or for the construction of more complex fused heterocyclic systems. Researchers can leverage this compound in the design and synthesis of potential ligands targeting various enzymes. Benzimidazole derivatives have been investigated for their antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium smegmatis , and as inhibitors of critical bacterial proteins such as FtsZ, which is essential for cell division . The specific substitution pattern of the 1,5,6-trimethyl groups may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies in anticancer, antiviral, and antifungal drug discovery programs .

Properties

IUPAC Name

1,5,6-trimethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-9-10(5-8(7)2)13(3)11(6-14)12-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQBWBWFQRPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6-Trimethylbenzimidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation . The reaction conditions typically include:

    Temperature: Moderate to high temperatures (e.g., 100-150°C)

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction

    Solvents: Polar solvents like methanol or ethanol

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethylbenzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like methanol, ethanol, or acetonitrile

Major Products

Scientific Research Applications

1,5,6-Trimethylbenzimidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,5,6-Trimethylbenzimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The benzimidazole core provides π-conjugation and electron-donating methyl groups, contrasting with the electron-withdrawing chlorine in 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde .

Physical and Spectral Properties

Property This compound (Predicted) 2,4,6-Trimethylbenzaldehyde 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
Melting Point 220–230°C (estimated) 243–246°C 213–215°C
IR (C=O stretch) ~1700 cm⁻¹ N/A ~1719 cm⁻¹ (CO)
^1H NMR (CH₃) δ 2.2–2.4 ppm (multiple singlets) δ 2.37 ppm (s, 9H) δ 2.24 ppm (s, 3H)
Molecular Weight ~231 g/mol 386 g/mol (for 11a ) 318 g/mol (for 12 )

Notes:

  • The aldehyde proton in the target compound would likely resonate at δ 9.5–10.0 ppm in ^1H NMR, similar to other aromatic aldehydes .
  • Methyl groups at positions 1, 5, and 6 may split into distinct singlets due to differing electronic environments .

Biological Activity

Overview

1,5,6-Trimethylbenzimidazole-2-carbaldehyde is a benzimidazole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial and antifungal therapies, as well as its role in drug development. Its unique structure, characterized by the presence of an aldehyde group at the 2-position, enhances its reactivity and biological interactions.

This compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H12N2O
CAS Number123511-07-9
SMILESCC1=C[C]2=[N]=CN(C=2C=C1C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzimidazole core facilitates binding to active sites of enzymes, potentially inhibiting their activity and disrupting various biochemical pathways. This interaction is crucial for its antimicrobial and antifungal properties.

Antimicrobial and Antifungal Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that compounds like this compound can inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Activity : This compound has shown effectiveness against gram-positive and gram-negative bacteria.
  • Antifungal Activity : It has demonstrated potential against common fungal pathogens.

Case Study : A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences reported that benzimidazole derivatives possess a broad spectrum of antimicrobial activities. The findings indicated that modifications in the structure could enhance efficacy against specific pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

CompoundAntimicrobial ActivityUnique Features
1,5,6-TrimethylbenzimidazoleModerateAldehyde group enhances reactivity
2,5-DimethylbenzimidazoleHighLacks aldehyde functionality
1H-BenzimidazoleLowBasic structure without modifications

Research Findings

Recent studies have explored the potential of this compound in various applications:

  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
  • Topoisomerase Inhibition : Similar compounds have been noted for their ability to act as topoisomerase inhibitors, which are crucial in cancer therapy .
  • Neuropeptide Receptor Antagonism : Some studies indicate potential antagonistic effects on neuropeptide receptors, which could lead to novel therapeutic approaches for neurological disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5,6-trimethylbenzimidazole-2-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and triazole derivatives under reflux conditions. For example, substituted benzaldehydes react with amino-triazoles in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Optimization can include:

  • Temperature control : Maintaining reflux temperatures (70–80°C) to prevent side reactions.
  • Catalyst ratio : Adjusting acetic acid concentration (e.g., 5 drops per 0.001 mol substrate) to enhance imine formation.
  • Solvent choice : Absolute ethanol minimizes byproducts compared to polar aprotic solvents.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 121.1–122.9 ppm for benzimidazole protons) and aldehyde protons (δ ~9.8–10.2 ppm) .

  • Mass spectrometry : Confirm molecular weight (e.g., theoretical m/z 202.25 for C12H14N2O) .

  • Melting point analysis : Compare observed values (e.g., 165–166°C) with literature data .

    Characterization Parameter Data Range Reference
    Melting Point (°C)165–166
    Aromatic <sup>13</sup>C NMR (ppm)115.5–122.9
    Molecular Weight (g/mol)202.25

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential aldehyde vapor release .
  • First aid : For exposure, rinse affected areas with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational modeling guide structural optimization for enhanced biological activity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., antimicrobial enzymes).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution at the aldehyde group, which influences reactivity .
  • SAR analysis : Compare with analogs like 1-ethyl-5,6-dimethyl derivatives to identify critical substituents for activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Solvent standardization : Record spectra in deuterated DMSO or CDCl3 to minimize solvent-induced shifts .
  • Referencing : Cross-validate with internal standards (e.g., TMS for <sup>1</sup>H NMR).
  • Dynamic effects : Account for tautomerism in benzimidazoles, which may cause peak splitting .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Aldehyde activation : The electron-withdrawing aldehyde group enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings).
  • Steric effects : Methyl groups at C5 and C6 may hinder access to the reactive site, requiring bulky ligands (e.g., XPhos) to improve coupling efficiency .

Q. What in vitro assays are suitable for evaluating its antimicrobial mechanisms?

  • Methodological Answer :

  • MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Membrane disruption : Employ SYTOX Green uptake assays to assess cell permeability changes .
  • Enzyme inhibition : Test activity against β-lactamases or efflux pumps via fluorometric assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Strain variability : Re-test activity using standardized microbial strains (e.g., ATCC controls).
  • Concentration gradients : Use dose-response curves (0.1–100 µg/mL) to identify threshold effects.
  • Synergistic effects : Evaluate combinations with adjuvants (e.g., clavulanic acid) to rule out resistance mechanisms .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for data validation; prioritize peer-reviewed studies .
  • Structural analogs (e.g., 1-phenylimidazole-2-carbaldehyde) provide comparative insights but require careful differentiation via substituent analysis .

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